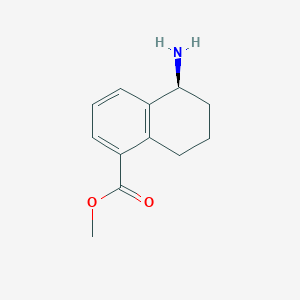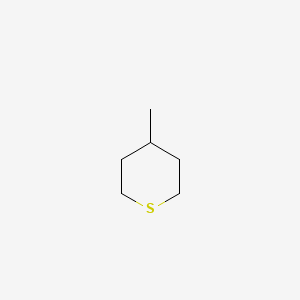
3-oxo-3H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3H-indole-2-carbaldehyde is a significant compound in the realm of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and presence in various natural products. This compound is particularly notable for its role as a precursor in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-3H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3H-indole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring, particularly at the C-3 position.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Oxo-3H-indole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its presence in drug candidates for treating various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-oxo-3H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity. These interactions are crucial for its biological effects and therapeutic potential .
Comparison with Similar Compounds
- 1H-Indole-3-carbaldehyde
- Indole-3-acetaldehyde
- Indole-3-carboxaldehyde
Comparison: While these compounds share a common indole core, 3-oxo-3H-indole-2-carbaldehyde is unique due to the presence of an additional oxo group at the C-3 position. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H5NO2 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-oxoindole-2-carbaldehyde |
InChI |
InChI=1S/C9H5NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-5H |
InChI Key |
MDJJLDUMINHMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)










![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)


